Receptor Selectivity: SDZ-WAG994 Exhibits Superior A1 vs. A2A Selectivity Compared to Endogenous Adenosine
SDZ-WAG994 demonstrates a high degree of selectivity for the A1 adenosine receptor over the A2A subtype. Its Ki for A1 is 23 nM, while its Ki for A2A is >10,000 nM, yielding an A1/A2A selectivity ratio of >434 . In contrast, the endogenous ligand adenosine exhibits an A1/A2A selectivity ratio of approximately 10 (Ki A1 ≈ 70 nM; Ki A2A ≈ 700 nM) [1]. This enhanced selectivity reduces the likelihood of A2A-mediated vasodilation, a common off-target effect of less selective agonists.
| Evidence Dimension | A1 vs. A2A Receptor Selectivity |
|---|---|
| Target Compound Data | Ki (A1) = 23 nM; Ki (A2A) > 10,000 nM; Selectivity Ratio > 434 |
| Comparator Or Baseline | Endogenous Adenosine: Ki (A1) ≈ 70 nM; Ki (A2A) ≈ 700 nM; Selectivity Ratio ≈ 10 |
| Quantified Difference | SDZ-WAG994 is >43-fold more selective for A1 over A2A than endogenous adenosine. |
| Conditions | Radioligand binding assays using cloned human adenosine receptors. |
Why This Matters
High A1/A2A selectivity minimizes off-target vasodilatory effects, crucial for cardiovascular research models requiring precise A1 modulation.
- [1] Fredholm BB, IJzerman AP, Jacobson KA, Klotz KN, Linden J. International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacol Rev. 2001;53(4):527-552. View Source
